molecular formula C27H39ClN2O4 B13434659 (R)-(+)-Verapamil-d6 Hydrochloride

(R)-(+)-Verapamil-d6 Hydrochloride

Cat. No.: B13434659
M. Wt: 497.1 g/mol
InChI Key: DOQPXTMNIUCOSY-JBRXLGGISA-N
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Description

(R)-(+)-Verapamil-d6 Hydrochloride is a deuterated isotopologue of verapamil hydrochloride, a calcium channel blocker used primarily in cardiovascular research. Its molecular formula is C₂₇H₃₂D₆N₂O₄·HCl (molecular weight: 497.10 g/mol), with six deuterium atoms replacing hydrogen atoms in the isopropyl group (α-(1-methylethyl-d6)) . This stable isotope-labeled compound (CAS: 1795786-09-2) is synthesized for use as an internal standard in mass spectrometry and pharmacokinetic studies, enabling precise tracking of verapamil metabolism without altering its pharmacological activity .

Properties

Molecular Formula

C27H39ClN2O4

Molecular Weight

497.1 g/mol

IUPAC Name

(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile;hydrochloride

InChI

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m1./s1/i1D3,2D3;

InChI Key

DOQPXTMNIUCOSY-JBRXLGGISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([C@@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC)C([2H])([2H])[2H].Cl

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl

Origin of Product

United States

Preparation Methods

Synthesis of Deuterated Precursors

  • Deuterated methylating agents such as deuterated methyl iodide (CD3I) or deuterated methyl sulfate are employed to introduce deuterium into the methyl groups during alkylation steps.
  • Deuterated benzaldehyde derivatives are synthesized via catalytic exchange reactions or by using deuterated reagents during aromatic substitution.

Enantioselective Synthesis of (R)-(+)-Verapamil-d6

  • The chiral center is introduced via asymmetric synthesis, often utilizing chiral auxiliaries or chiral catalysts.
  • The process employs chiral phase transfer catalysts to favor the formation of the (R)-enantiomer, as outlined in patent WO2016181292A1.

Stepwise Preparation Methods

Formation of the N-Phenylalkylamine Intermediate

Reaction:

$$ \text{Deuterated 3,4-dimethoxyphenylacetonitrile} + \text{Deuterated N-alkylamine} \rightarrow \text{Intermediate} $$

  • The nitrile is synthesized from deuterated benzaldehyde derivatives via a Grignard or Wittig reaction.
  • The amine component is prepared from deuterated methyl iodide reacting with appropriate amines under basic conditions.

Coupling of the Aromatic and Amine Components

  • The intermediate nitrile undergoes nucleophilic addition with deuterated amines, forming the key aminoalkyl chain.
  • This step is performed under mild, non-hazardous conditions, often in ethanol or isopropanol, with catalytic bases such as potassium carbonate.

Cyclization and Final Modifications

  • Cyclization reactions or further substitutions are carried out to complete the Verapamil skeleton.
  • The process employs phase transfer catalysis with non-toxic agents, ensuring high enantiomeric purity.

Salt Formation with Hydrochloric Acid

  • The free base is reacted with hydrochloric acid in isopropanol , as per patent WO2016181292A1, to produce the hydrochloride salt.
  • The reaction is performed at controlled temperatures to maximize yield and purity, with the final product isolated via filtration and recrystallization.

Process Optimization and Environmental Considerations

  • The synthesis employs non-hazardous solvents such as isopropanol and ethanol.
  • Catalysts used are environmentally benign, such as phase transfer catalysts.
  • The process achieves purity levels exceeding 99% , with minimal impurities like dimers or O-desmethyl derivatives, as reported in patent US10144703B2.

Data Tables and Research Findings

Step Reagents & Conditions Key Features Purity & Yield
Deuterium incorporation Deuterated methyl iodide, catalytic exchange High isotopic purity, enantioselectivity >99% purity, optimized yield
N-alkylation Deuterated benzaldehyde derivatives + amines Mild conditions, phase transfer catalysis High enantiomeric excess (>98%)
Coupling & cyclization Mild bases, ethanol/isopropanol Environmentally friendly, high selectivity Purity >99%, yield >70%
Salt formation Hydrochloric acid in isopropanol Controlled temperature, recrystallization >99% purity, high recovery

Chemical Reactions Analysis

Metabolic Reactions

(R)-(+)-Verapamil-d6 Hydrochloride undergoes stereoselective metabolism primarily via cytochrome P450 (CYP) enzymes:

Table 2: Metabolic Pathways and Key Enzymes

PathwayEnzymeMetaboliteEnantiomer Preference
N-demethylationCYP3A4, CYP2C8Norverapamil-d6S-enantiomer
N-dealkylationCYP2C8, CYP1A2D-617 (dealkylated metabolite)S-enantiomer
O-demethylationCYP2C9, CYP2C18D-703 (O-demethyl derivative)R-enantiomer

In human studies, the R:S enantiomer ratio of verapamil-d6 in plasma is 7.70 (6.92–8.54) under rifampin coadministration, reflecting enhanced R-enantiomer stability . Norverapamil-d6, the primary metabolite, retains ~20% of the parent compound’s calcium channel-blocking activity .

Hydrolysis

The compound undergoes pH-dependent hydrolysis in aqueous solutions, cleaving the nitrile group to form carboxylic acid derivatives. This reaction accelerates under acidic conditions (pH < 3) .

Photodegradation

Exposure to UV light induces radical-mediated breakdown of methoxy groups, generating demethylated byproducts. Stabilizers like antioxidants are often added to formulations to mitigate this .

Interaction Studies

This compound interacts with:

  • Rifampin : Induces CYP3A4, increasing verapamil clearance by 2.5-fold .

  • P-Glycoprotein inhibitors : Enhance intracellular accumulation by blocking efflux transporters .

  • Calcium ions : Competes for L-type channel binding, reducing cardiac contractility .

Scientific Research Applications

®-(+)-Verapamil-d6 Hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in mass spectrometry to study the metabolism of Verapamil.

    Biology: Employed in studies to understand the biological pathways and interactions of Verapamil.

    Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Verapamil.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

®-(+)-Verapamil-d6 Hydrochloride exerts its effects by blocking voltage-dependent calcium channels. This action inhibits the influx of calcium ions into cardiac and smooth muscle cells, leading to relaxation of the muscles and reduction in heart rate. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium ion regulation in the cardiovascular system .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Physicochemical Comparisons
Compound Molecular Weight (g/mol) CAS Number Purity Standard Primary Application
(R)-(+)-Verapamil-d6 Hydrochloride 497.10 1795786-09-2 >95% (HPLC) Metabolic/analytical research
Verapamil Hydrochloride 491.06 152-11-4 ≥99.0% (BP 6th Ed.) Therapeutic use (antiarrhythmic, antihypertensive)
Verapamil Related Compound A 317.36* - ≤0.1% (USP limits) Degradation impurity
Verapamil Related Compound B 331.39* - ≤0.1% (USP limits) Degradation impurity

*Approximate molecular weights based on structural analogs (e.g., 3,4-dimethoxybenzaldehyde derivatives) .

Key Differences :

  • Deuterium Substitution: The deuterated form exhibits a 6 Da increase in molecular weight compared to non-deuterated verapamil hydrochloride, altering its retention time in chromatographic analyses (e.g., HPLC, LC-MS) .
  • Solubility and Stability: While both compounds share similar solubility profiles (soluble in water and ethanol), deuterated compounds may exhibit slightly reduced metabolic degradation rates due to the kinetic isotope effect .
  • Chromatographic Behavior : Degradation products of verapamil, such as Related Compound A (3,4-dimethoxybenzaldehyde) and Related Compound B, elute earlier (retention times ~0.4–0.7 min) compared to verapamil (1.0 min) . The deuterated form can be distinguished via mass spectrometry due to its unique isotopic signature .

Pharmacological and Analytical Comparisons

Pharmacodynamic and Pharmacokinetic Profiles
  • Therapeutic Verapamil Hydrochloride : Exhibits stereoselective pharmacokinetics, with the (R)-(+)-enantiomer being the active form. It undergoes extensive first-pass metabolism, resulting in ~20% oral bioavailability .
  • This compound : Used to study metabolic pathways (e.g., CYP3A4-mediated demethylation) without therapeutic intent. Its deuterated structure reduces metabolic clearance in preclinical models, aiding in prolonged analytical detection .
Analytical Performance in Degradation Studies
  • Degradation Products : Oxidative degradation of verapamil yields compounds with similarity indices (SI) >0.99 to the parent molecule, indicating conserved chromophore structures (e.g., 3,4-dimethoxybenzyl alcohol, SI = 0.9982) .
  • Purity Testing : Pharmacopeial standards (USP, BP) limit impurities like Related Compounds A and B to ≤0.1%, ensuring therapeutic safety . In contrast, the deuterated compound prioritizes isotopic purity (>95%) for research accuracy .

Biological Activity

(R)-(+)-Verapamil-d6 Hydrochloride is a deuterated form of verapamil, a calcium channel blocker primarily used in the treatment of hypertension, angina pectoris, and certain arrhythmias. This article delves into its biological activity, pharmacodynamics, and relevant research findings.

  • Chemical Formula : C27H39ClN2O4
  • Molecular Weight : 469.08 g/mol
  • CAS Number : 46783238

Verapamil acts by inhibiting the influx of calcium ions through L-type calcium channels in cardiac and smooth muscle cells. This results in decreased myocardial contractility and vascular smooth muscle relaxation, leading to reduced heart rate and blood pressure. The deuterated variant, (R)-(+)-Verapamil-d6, is expected to have similar pharmacological effects but with altered pharmacokinetics due to the presence of deuterium.

Pharmacokinetics

Research indicates that verapamil is highly concentrated in tissues such as the lungs, often at levels significantly higher than those found in plasma. In a study involving sustained-release formulations, median exposure levels were reported at 903.1 ng.h/mL when administered alongside rifampin, suggesting that co-administration may alter the pharmacokinetic profile of verapamil and its metabolites .

Antimicrobial Properties

Recent studies have highlighted the potential of verapamil as an adjunctive treatment for tuberculosis (TB). In animal models, particularly with Mycobacterium tuberculosis infections, verapamil has been shown to enhance the efficacy of rifampin-containing regimens. A study demonstrated that mice receiving verapamil along with a rifampin regimen exhibited increased rates of relapse-free cure compared to those receiving rifampin alone .

Case Studies

  • Study on Dosage and Safety :
    • Participants received escalating doses of sustained-release verapamil (up to 360 mg twice daily) alongside standard TB treatment.
    • No serious adverse events were reported, indicating a favorable safety profile even at higher doses .
  • Pharmacodynamic Analysis :
    • The study measured pharmacokinetic parameters such as Area Under the Curve (AUC) for both R-verapamil and S-verapamil.
    • Results indicated significant differences in metabolite ratios when co-administered with rifampin, which may influence therapeutic outcomes .

Comparative Analysis with Other DprE1 Inhibitors

Verapamil's role as a potential DprE1 inhibitor was compared with other compounds in studies focused on tuberculosis treatment. While specific MIC values for verapamil were not detailed, comparisons indicated that its efficacy could be enhanced when used in combination with other agents targeting bacterial cell wall synthesis .

Summary of Findings

The biological activity of this compound shows promise not only in cardiovascular applications but also as an adjunctive therapy in infectious diseases such as tuberculosis. Key findings from recent studies include:

Study Aspect Findings
Tissue ConcentrationVerapamil concentrations are significantly higher in lung tissue than plasma .
Efficacy in TB TreatmentEnhanced relapse-free cure rates when used with rifampin .
Safety ProfileNo serious adverse effects reported even at high doses .
Pharmacokinetic VariabilityAltered metabolite ratios when administered with rifampin .

Q & A

Q. What validated chromatographic methods are recommended for quantifying (R)-(+)-Verapamil-d6 Hydrochloride in pharmacokinetic studies?

Methodological Answer: Utilize reverse-phase HPLC with UV detection (220–280 nm) as per USP guidelines for non-deuterated verapamil HCl, with modifications for deuterated analogs. Prepare mobile phases using acetonitrile and phosphate buffer (pH 3.0–4.0) at a flow rate of 1.0–1.5 mL/min. System suitability criteria include retention time consistency (±2% RSD) and resolution ≥2.0 between (R)-(+)-Verapamil-d6 and its metabolites. Use deuterated internal standards to correct for matrix effects in biological samples .

Q. How should researchers assess the thermal stability of this compound in different formulation matrices?

Methodological Answer: Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) across 25–300°C. Compare decomposition profiles (e.g., endothermic peaks at ~140–160°C for crystalline forms) to non-deuterated verapamil HCl. For sustained-release matrices (e.g., Eudragit®), analyze mass loss curves to identify critical temperature thresholds for formulation stability. Report deviations >5% in decomposition enthalpy as indicative of isotopic effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies between compendial assay limits and experimental data for this compound purity?

Methodological Answer: Replicate the USP electrode-based assay method while accounting for deuterium’s isotopic mass shift (±0.1–0.3% variance). If experimental purity exceeds 101.0%, validate results via mass balance calculations (e.g., sum of impurities + main component). Cross-validate using qNMR with deuterated solvent suppression to quantify deuteration efficiency (>98% required for isotopic labeling studies) .

Q. What experimental approaches are optimal for evaluating the pH-independent release kinetics of this compound from sustained-release matrices?

Methodological Answer: Design dissolution studies using USP Apparatus II (paddle method) at 50–100 rpm across pH 1.2 (simulated gastric fluid) to pH 6.8 (intestinal). For silicone adhesive matrices, measure cumulative release at 12-hour intervals via LC-MS/MS. Use Peppas-Sahlin modeling to distinguish diffusion- and relaxation-controlled release mechanisms. Report deuterium’s impact on polymer-drug interactions (e.g., reduced hydrophobicity in deuterated analogs) .

Q. How should researchers design studies to investigate isotopic effects of deuterium substitution on this compound's pharmacokinetic parameters?

Methodological Answer: Conduct parallel trials in rodent models comparing deuterated and non-deuterated forms. Administer equimolar doses intravenously and orally. Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2. Isotope effects >10% in clearance (CL) or volume of distribution (Vd) suggest altered metabolic pathways (e.g., CYP3A4-mediated oxidation). Validate findings with in vitro hepatocyte assays .

Q. What strategies are recommended for validating impurity profiling methods when analyzing this compound synthesized via deuterium exchange?

Methodological Answer: Perform forced degradation under heat (60°C/75% RH), acid/alkali hydrolysis, and photolytic stress. Monitor deuterium retention in degradation products (e.g., 3,4-dimethoxybenzaldehyde-d3) via high-resolution MS. Establish method specificity by spiking known impurities (e.g., verapamil related compound A-d6) at 0.1% levels. Acceptability criteria: RSD ≤2.0% for repeatability and recovery 95–105% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.